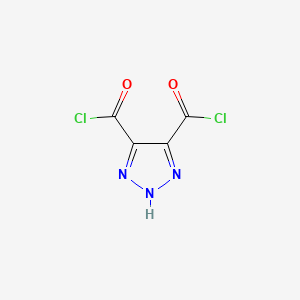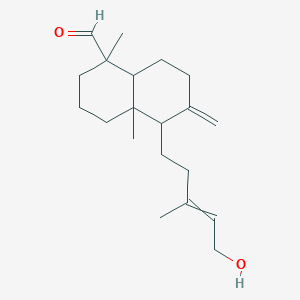
Shoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Shoric acid can be synthesized through several methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional method involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux.
Hydrogen Peroxide Oxidation: This method involves the oxidation of the condensation product of crotonaldehyde and pyruvic acid using hydrogen peroxide.
Industrial Production: The commercial production of this compound typically involves the reaction of crotonaldehyde and ketene.
Análisis De Reacciones Químicas
Shoric acid undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
Shoric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The antimicrobial action of shoric acid is primarily due to its ability to inhibit important enzymes involved in cellular carbohydrate metabolism, such as enolase and lactate dehydrogenase. This disruption of the citric-acid cycle leads to the inhibition of microbial growth . Additionally, this compound’s inhibitory action is believed to result from the excessive consumption of cellular energy as the cell attempts to maintain pH balance .
Comparación Con Compuestos Similares
Shoric acid can be compared to other similar compounds such as:
Sodium Sorbate: A salt form of this compound that is more soluble in water and used as a preservative.
Potassium Sorbate: Another salt form that is preferred for its higher solubility and effectiveness as a preservative.
Calcium Sorbate: A less common salt form used in specific applications.
This compound is unique due to its natural occurrence and its effectiveness as a preservative in both its acid and salt forms.
Propiedades
Fórmula molecular |
C30H50O4 |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
Clave InChI |
ZKBGKWZSOPPDSD-AYZNXVSFSA-N |
SMILES isomérico |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)

![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)


![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)


![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
